(5Z)-5-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((Z)-1-{4-[(2,6-DICHLOROBENZYL)OXY]PHENYL}METHYLIDENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic compound with a unique structure that includes a thiazolone ring and a dichlorobenzyl group
Preparation Methods
The synthesis of 5-((Z)-1-{4-[(2,6-DICHLOROBENZYL)OXY]PHENYL}METHYLIDENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE involves several steps. One common method includes the reaction of 2,6-dichlorobenzyl chloride with 4-hydroxybenzaldehyde to form 4-[(2,6-dichlorobenzyl)oxy]benzaldehyde. This intermediate is then reacted with thiosemicarbazide to form the thiazolone ring .
Industrial production methods may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness. These methods often use catalytic processes and controlled reaction conditions to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
5-((Z)-1-{4-[(2,6-DICHLOROBENZYL)OXY]PHENYL}METHYLIDENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the dichlorobenzyl group, where nucleophiles such as amines or thiols replace the chlorine atoms.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-((Z)-1-{4-[(2,6-DICHLOROBENZYL)OXY]PHENYL}METHYLIDENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where enzyme inhibition is a key mechanism.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-((Z)-1-{4-[(2,6-DICHLOROBENZYL)OXY]PHENYL}METHYLIDENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar compounds to 5-((Z)-1-{4-[(2,6-DICHLOROBENZYL)OXY]PHENYL}METHYLIDENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE include:
1-(5-Carboxypentyl)-5-[(2,6-Dichlorobenzyl)Oxy]-1H-Indole-2-Carboxylic Acid: This compound shares the dichlorobenzyl group but has a different core structure, leading to different biological activities.
2-[(2,6-Dichlorobenzyl)Oxy]-3-Methoxybenzaldehyde: Another compound with the dichlorobenzyl group, used in different chemical and biological applications.
The uniqueness of 5-((Z)-1-{4-[(2,6-DICHLOROBENZYL)OXY]PHENYL}METHYLIDENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C17H11Cl2NO2S2 |
---|---|
Molecular Weight |
396.3 g/mol |
IUPAC Name |
(5Z)-5-[[4-[(2,6-dichlorophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H11Cl2NO2S2/c18-13-2-1-3-14(19)12(13)9-22-11-6-4-10(5-7-11)8-15-16(21)20-17(23)24-15/h1-8H,9H2,(H,20,21,23)/b15-8- |
InChI Key |
YPGDSZLDFDWJHA-NVNXTCNLSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)/C=C\3/C(=O)NC(=S)S3)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C=C3C(=O)NC(=S)S3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.